![molecular formula C10H13N B7769626 2,3-Dimethylindoline CAS No. 10276-90-1](/img/structure/B7769626.png)
2,3-Dimethylindoline
Overview
Description
2,3-Dimethylindoline is a compound with the molecular formula C10H13N . It is also known by other names such as 2,3-dimethyl-2,3-dihydro-1H-indole .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers . The Lewis acid-mediated cyclization of N-methallylacetanilide, followed by hydrolysis, gives 3,3-dimethylindoline in excellent yield .Molecular Structure Analysis
The molecular structure of 2,3-Dimethylindoline consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The gem-dimethyl groups in 3,3-dimethylindoline squaraine dyes are large enough to prevent macrocycle threading or rotaxane unthreading .Chemical Reactions Analysis
2,3-Dimethoxyindolines have emerged as a latent electrophile in indium-catalyzed SNAr reactions . They are easily obtained from commercially available indoles and allowed access to 3-substituted indoles . The reaction proceeds via SNAr reactions of in situ generated 3-methoxyindoles .Physical And Chemical Properties Analysis
The molecular weight of 2,3-Dimethylindoline is 147.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . Its exact mass is 147.104799419 g/mol .Scientific Research Applications
Synthesis of Complex Chemical Structures : 2,3-Dimethylindoline derivatives have been used in the synthesis of tri- and tetracyclic azepine derivatives through thermally induced cyclization processes. This highlights its utility in complex chemical syntheses (Reinhard et al., 1997).
Investigation of Chemical Reaction Mechanisms : Studies on the Csp(3)-H functionalization of related compounds, such as ethyl 2-(methyl(p-tolyl)amino)acetate, have provided insights into the mechanisms of these chemical reactions, which can be valuable for understanding similar interactions involving 2,3-Dimethylindoline (Zhou et al., 2017).
Development of Pharmaceutical Agents : Certain indolin-2-yl imidazolines, related to 2,3-Dimethylindoline, have shown potential as alpha 2-adrenergic agonists and antagonists, suggesting applications in pharmaceutical development (Hlasta et al., 1987).
Organic Electronics : 2,3-Dimethylindoline derivatives have been utilized in the development of organic thin film transistors, highlighting their potential in electronics (Liess et al., 2015).
Cancer Imaging and Therapy : Research on carbon dots synthesized from compounds similar to 2,3-Dimethylindoline demonstrates their application in near-infrared fluorescence imaging and photothermal cancer therapy (Zheng et al., 2016).
Coordination Chemistry : The coordination chemistry of 2,3-Dimethylindoline derivatives with various metal ions has been explored, indicating their potential in the development of new materials and catalytic systems (Evans et al., 2002).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Future Directions
There is potential for the development of new drugs and materials using 2,3-Dimethylindoline. For instance, indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
properties
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSOAOENINXMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=CC=CC=C12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908033 | |
Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylindoline | |
CAS RN |
22120-50-9, 10276-90-1 | |
Record name | 2,3-Dimethylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22120-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoline, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC62098 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dimethyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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